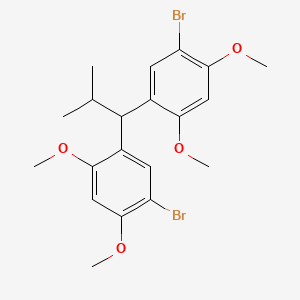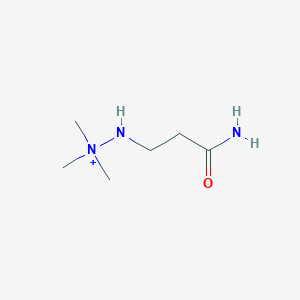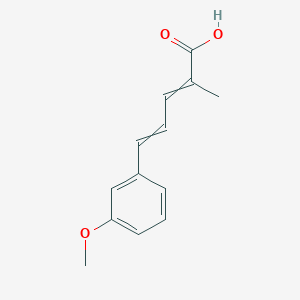
3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- is a heterocyclic organic compound that features a thiophene ring substituted with a carboxylic acid group, a methyl group, and a phenylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- typically involves multi-step organic reactions. One common method starts with the thiophene ring, which undergoes functionalization to introduce the carboxylic acid group, the methyl group, and the phenylethynyl group. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring or the phenylethynyl group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the thiophene ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- serves as a building block for the synthesis of more complex molecules. It is used in the development of novel materials with specific electronic or optical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, the compound is explored as a lead compound for the development of new drugs. Its unique structure allows for the design of derivatives with improved pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, coatings, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 3-thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparación Con Compuestos Similares
3-Methyl-2-thiophenecarboxylic acid: This compound is structurally similar but lacks the phenylethynyl group.
2-Thiophenecarboxylic acid, 3-methyl-: Another similar compound with a different substitution pattern on the thiophene ring.
Methyl 2-thiophenecarboxylate: A related ester derivative of thiophenecarboxylic acid.
Uniqueness: 3-Thiophenecarboxylic acid, 5-methyl-2-(phenylethynyl)- is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of materials with specific characteristics and for exploring new chemical reactivities.
Propiedades
Número CAS |
89556-17-2 |
|---|---|
Fórmula molecular |
C14H10O2S |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
5-methyl-2-(2-phenylethynyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C14H10O2S/c1-10-9-12(14(15)16)13(17-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3,(H,15,16) |
Clave InChI |
XITASALAHKPSIP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C#CC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)

![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![4-[4-(Methanesulfinyl)phenyl]but-3-en-2-one](/img/structure/B14400307.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
![2-[1-Nitro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)propan-2-yl]furan](/img/structure/B14400343.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)
![2,5-Bis[3-(1-ethoxyethoxy)prop-1-YN-1-YL]-1,3A,4,6A-tetrahydropentalene](/img/structure/B14400369.png)
